molecular formula C8H8N2O2 B8598255 Methyl 6-vinylpyrimidine-4-carboxylate

Methyl 6-vinylpyrimidine-4-carboxylate

Cat. No.: B8598255
M. Wt: 164.16 g/mol
InChI Key: FPIWKFKYCWHATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-vinylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 6-ethenylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-3-6-4-7(8(11)12-2)10-5-9-6/h3-5H,1H2,2H3

InChI Key

FPIWKFKYCWHATA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC(=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis-(triphenylphosphine)palladium(0) (0.40 g, 5 mol %) was added to a solution of methyl 6-chloropyrimidine-4-carboxylate (1.24 g) in DME (35 mL) and the solution left to stir at room temperature (20 min.). K2CO3 (1.11 g, 1.2 eq.), water (10 mL) and 2,4,6-trivinylcyclotriboroxane-pyridine complex (1.93 g, 1.2 eq.) were then added to the solution and the resultant mixture heated at reflux (24 hrs). The mixture was then cooled to room temperature and extracted with diethyl ether (200 mL) and the extract washed with water (30 mL). The diethyl ether extract was dried over MgSO4 and then diluted with hexane (200 mL). The solution was filtered through aluminium oxide (6 g) and the eluent concentrated in vacuo to give a yellow oil. The oil was then subjected to silica gel chromatography (10-100% EtOAc/Pet ether) followed by reverse phase (C18) chromatography (40% MeCN/water) to yield methyl 6-vinylpyrimidine-4-carboxylate as a white solid (0.40 g, 34% yield). 1H NMR, 270 MHz (CDCl3): 9.29 (d, 1H, H-2, J=1.1 Hz), 7.99 (d, 1H, H-5, J=1.1 Hz), dd, 1H, H-A, J=10.4 and 17.3 Hz), 6.61 (dd, 1H, H-C, J=1.0 and 17.3 Hz), 5.81 (dd, 1H, H-B, J=1.0 and 10.4 Hz), 4.02 (s, 3H, —CH3). 13C NMR, 67.5 MHz (CDCl3): 164.79 (2C), 159.22 (2C), 134.71, 124.92, 117.71, 53.52. ESI-MS Expected for molecular ion C8H8N2O2=164.0586. Found M+H=165.0664.
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Pet ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.